(2S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its hexanamido group attached to a hydroxyphenyl propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and hexanoyl chloride.
Amidation Reaction: The hexanoyl chloride is reacted with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine to form the hexanamido derivative.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid may involve:
Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexanamido moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the hexanamido group, making it less versatile in chemical reactions.
4-Hydroxyphenylacetic acid: Similar structure but lacks the propanoic acid moiety, affecting its reactivity and applications.
N-Hexanoyl-4-hydroxyphenylalanine: Contains an amino acid backbone, making it more suitable for peptide synthesis.
Uniqueness
(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of a hexanamido group and a hydroxyphenyl propanoic acid backbone, providing a versatile platform for various chemical modifications and applications in research and industry.
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h6-9,13,17H,2-5,10H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
CWRCPUJCLXNYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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